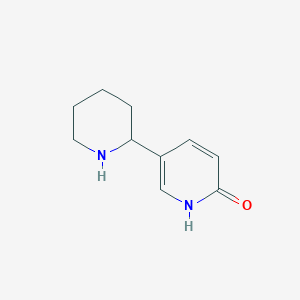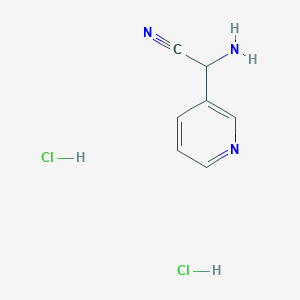
5-(Piperidin-2-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
5-(Piperidin-2-yl)pyridin-2(1H)-one and its derivatives are synthesized for various purposes, including studying their crystal structures and understanding the conjugation of electrons across molecules. For instance, derivatives of piperine, which share structural similarities with this compound, have been synthesized to analyze geometrical parameters and investigate their crystal structures, revealing insights into electron conjugation and molecular interactions (Ezawa et al., 2020).
Antimicrobial Activity
Research on this compound derivatives has also highlighted their potential in antimicrobial applications. Specifically, derivatives containing piperidine or pyrrolidine rings have shown strong antimicrobial activity, with structure-activity studies conducted to optimize their effects (Krolenko et al., 2016).
Chemical and Physical Properties
The compound and its derivatives are investigated for their adsorption and corrosion inhibition properties on metals, demonstrating their potential in materials science. For example, studies involving quantum chemical calculations and molecular dynamics simulations have explored the efficiency of piperidine derivatives in inhibiting the corrosion of iron, offering insights into their reactivity and interaction with metal surfaces (Kaya et al., 2016).
Molecular Synthesis Techniques
Advancements in synthesis techniques involving this compound derivatives contribute to medicinal chemistry and drug design. New methods for synthesizing such compounds, exploring their zwitterionic forms, and investigating their potential in creating various pharmacologically relevant structures are crucial. This includes the development of cyclic zwitterionic building blocks for synthesizing piperidine-2,4-dione and pyridine-2-one compounds, demonstrating the versatility and utility of these molecules in complex organic syntheses (Palillero et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Similar compounds have been found to exhibit anti-fibrotic activities, suggesting that they may influence pathways related to fibrosis .
Result of Action
Similar compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
properties
IUPAC Name |
5-piperidin-2-yl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-5-4-8(7-12-10)9-3-1-2-6-11-9/h4-5,7,9,11H,1-3,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDORELUHPRNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2746086.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2746087.png)
![7-(4-(3,4-difluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2746088.png)
![1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746090.png)
![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746094.png)
![N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2746095.png)




![(2Z)-3-(4-methoxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2746104.png)

![1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2746106.png)